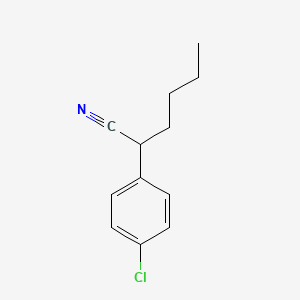

2-(4-Chlorophenyl)-hexanenitrile

Descripción

Overview of Nitrile Functional Group in Organic Chemistry Research

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of modern organic chemistry, valued for its unique electronic properties and versatile reactivity. numberanalytics.comfiveable.me Characterized by a triple bond between a carbon and a nitrogen atom, this group is highly polar and imparts distinct physical properties to the molecules that contain it, such as increased boiling points compared to analogous alkanes. numberanalytics.comteachy.ai

In synthetic organic chemistry, nitriles serve as invaluable intermediates. numberanalytics.com They can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and ketones, through reactions such as hydrolysis and reduction. fiveable.meebsco.com This versatility makes them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comteachy.ai The nitrile group's ability to participate in the formation of new carbon-carbon bonds further enhances its utility in constructing intricate molecular architectures. teachy.ai

Beyond their role as synthetic intermediates, nitriles are found in numerous natural products and are integral components of many commercially available drugs. numberanalytics.comresearchgate.net Their incorporation into drug molecules can modulate physicochemical properties, enhance metabolic stability, and improve binding affinity to biological targets. researchgate.netnih.gov

Importance of Halogenated Aromatic Moieties in Contemporary Chemical Synthesis

Halogenated aromatic compounds, or aryl halides, are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen. ncert.nic.in These compounds are of immense importance in contemporary chemical synthesis, largely due to their ability to participate in a wide array of cross-coupling reactions. numberanalytics.com Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl halides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks, including the biaryl motif common in many pharmaceuticals and materials. numberanalytics.comnih.gov

The introduction of a halogen atom to an aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. taylorandfrancis.comashp.org In medicinal chemistry, the incorporation of a chlorine atom, for example, can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target protein. taylorandfrancis.comnih.gov The prevalence of the p-chlorophenyl group in drug discovery has been noted, historically driven by its relative ease of synthesis and its potential to improve potency through hydrophobic interactions. researchgate.netnih.gov Halogenated aromatics are key intermediates in the synthesis of a wide range of pharmaceuticals, including antidepressants and antihistamines. numberanalytics.com

Contextualization of 2-(4-Chlorophenyl)-hexanenitrile within Research Paradigms

The compound this compound integrates both the nitrile functional group and a halogenated aromatic system. This specific combination of a p-chlorophenyl ring and a hexanenitrile (B147006) moiety positions it as a molecule of interest in several research contexts.

Its structure suggests its potential as an intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the preparation of other chemical entities, such as 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile. chembk.com A deuterated form, 2-(4-Chlorophenyl)hexanenitrile-d9, is used as an intermediate in the synthesis of labeled Myclobutanil, a fungicide used in agriculture. chemicalbook.comchemicalbook.com This highlights the compound's role as a building block in the creation of targeted molecules with specific applications.

The presence of the α-butyl group attached to the carbon bearing the nitrile and the chlorophenyl ring is a notable structural feature. The positioning of the nitrile on a substituted carbon can prevent oxidation at that position, which in turn can prevent the release of cyanide. nih.gov This structural element is relevant in the design of stable molecules.

Physicochemical Properties of this compound

The physical and chemical properties of a compound are fundamental to understanding its behavior and potential applications. Below is a table summarizing the known properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ClN | chemicalbook.comguidechem.com |

| Molecular Weight | 207.7 g/mol | chemicalbook.com |

| Boiling Point | 126-129 °C at 1.1 Torr | chemicalbook.com |

| Density | 1.068±0.06 g/cm³ (Predicted) | chemicalbook.com |

| CAS Number | 2124-74-5 | chemicalbook.com |

| IUPAC Name | 2-(4-chlorophenyl)hexanenitrile |

Synthesis and Reactions

The synthesis of this compound typically involves the alkylation of 4-chlorophenylacetonitrile. One documented method describes the reaction of 4-chlorophenylacetonitrile with 1-chlorobutane. chemicalbook.com A similar synthesis for a related compound, 2-(4-chlorophenyl)pentanenitrile, involves reacting 4-chlorophenylacetonitrile with 1-chloropropane (B146392) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a strong base such as sodium hydroxide (B78521). prepchem.com This suggests a general synthetic strategy for α-alkylation of arylacetonitriles.

The primary documented reaction involving this compound is its use as a starting material for the synthesis of 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile. chembk.com This subsequent reaction involves the addition of a chloromethyl group to the α-carbon, further functionalizing the molecule for potential downstream applications. The preparation method involves reacting this compound with dichloromethane (B109758) in the presence of an aqueous sodium hydroxide solution and a catalyst. chembk.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-2-3-4-11(9-14)10-5-7-12(13)8-6-10/h5-8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENWYAZHACTWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883799 | |

| Record name | Benzeneacetonitrile, .alpha.-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-74-5 | |

| Record name | α-Butyl-4-chlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2124-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, .alpha.-butyl-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-butyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 4 Chlorophenyl Hexanenitrile

Reaction Pathways and Transition State Analysis of Nitrile Transformations

The transformation of the nitrile group in 2-(4-Chlorophenyl)-hexanenitrile is fundamental to its synthetic utility. The primary reaction pathways involve nucleophilic addition to the electrophilic nitrile carbon.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. epa.govresearchgate.net

Acid-catalyzed pathway: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers lead to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid. epa.gov

Base-catalyzed pathway: A hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidic acid intermediate after protonation by water. This intermediate then tautomerizes to an amide, which can be further hydrolyzed to a carboxylate salt under the basic conditions. epa.gov

Reduction: The nitrile group can be reduced to a primary amine (2-(4-chlorophenyl)-1-aminohexane) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. This intermediate is stabilized by complexation with the aluminum species, allowing for a second hydride addition, which, after an aqueous workup, yields the primary amine. epa.gov

Nucleophilic Attack on the Nitrile Carbon and Alpha-Hydrogen Reactivity

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. google.com This reactivity is central to many transformations of this compound. For instance, Grignard reagents can attack the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. google.com

Equally important is the reactivity of the hydrogen atom at the alpha-position (the carbon atom bearing both the phenyl ring and the nitrile group). The electron-withdrawing nature of the adjacent nitrile group (–C≡N) significantly increases the acidity of this alpha-hydrogen, making it susceptible to deprotonation by a base. This generates a resonance-stabilized carbanion. The negative charge is delocalized over the alpha-carbon and the nitrile nitrogen, and also into the aromatic ring. This carbanion is a potent nucleophile and is key to the synthesis of Myclobutanil.

In the synthesis of Myclobutanil, this compound is formed by the alkylation of 4-chlorophenylacetonitrile. This reaction highlights the reactivity of the alpha-hydrogen on the precursor. Subsequently, this compound itself is deprotonated at the alpha-position to create a nucleophile that reacts with a triazole-containing electrophile. google.com One patented method involves reacting this compound with sodium hydroxide and chloromethyl triazole hydrochloride in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Another method involves first brominating the alpha-position and then performing a nucleophilic substitution with a triazole salt. google.com

Table 1: Synthetic Reactions Highlighting Alpha-Hydrogen Reactivity

| Reactant | Reagents | Product | Reaction Type | Reference |

| 4-Chlorophenylacetonitrile | 1. n-Butyl chloride, NaOH, Phase Transfer Catalyst | This compound | α-Alkylation | google.com |

| This compound | 1. NaOH, DMSO2. Chloromethyl triazole hydrochloride | Myclobutanil | α-Alkylation | google.com |

| This compound | 1. Dibromomethane, NaOH, Triethylamine, DMSO2. Sodium triazole | Myclobutanil | α-Halogenation followed by Nucleophilic Substitution | google.com |

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the two substituents on the ring: the chloro group and the 2-cyanohexyl group.

The general mechanism for EAS involves the attack of the aromatic π-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile.

Influence of the Chloro Substituent on Aromatic Ring Reactivity

The chloro substituent exerts two opposing electronic effects on the aromatic ring:

Inductive Effect (-I): Chlorine is more electronegative than carbon, and it withdraws electron density from the ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions.

The second substituent, the 2-cyanohexyl group, is attached to the ring via a saturated carbon. Alkyl groups are generally weak activating groups through a positive inductive effect (+I). However, the presence of the electron-withdrawing nitrile group on the alkyl chain will likely diminish this activating effect or even make the entire substituent weakly deactivating. Given the stronger directing effect of the chloro group, electrophilic substitution on this compound would be expected to occur primarily at the positions ortho to the chlorine atom (positions 2 and 6 on the ring, assuming the chlorophenyl group is position 1).

Kinetic and Thermodynamic Studies of Relevant Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively published. However, the principles of kinetic and thermodynamic control are relevant to its synthesis and subsequent reactions.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, the product distribution can be influenced by reaction conditions such as temperature. A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). A thermodynamically controlled reaction, usually at higher temperatures where the reactions are reversible, favors the most stable product.

In the alkylation of 4-chlorophenylacetonitrile to form this compound, the use of a strong base and a reactive alkyl halide under controlled temperatures aims to ensure the reaction proceeds efficiently towards the desired product, likely under kinetic control to minimize side reactions.

The subsequent alkylation at the alpha-position of this compound to form Myclobutanil is typically carried out at elevated temperatures (e.g., 90-100 °C), suggesting that thermodynamic stability might play a role in the final product formation, driving the reaction to completion. google.com

Table 2: Reaction Conditions for Myclobutanil Synthesis from this compound

| Step | Reactants | Reagents & Conditions | Yield | Control Type (Inferred) | Reference |

| α-Alkylation | This compound, Chloromethyl triazole hydrochloride | NaOH, DMSO, 10-30 °C | Not specified | Likely Kinetic | google.com |

| Nucleophilic Substitution | 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, Sodium triazole | DMSO, 90-100 °C, 8-10h | 78.4% | Likely Thermodynamic | google.com |

Derivatization and Chemical Transformations of 2 4 Chlorophenyl Hexanenitrile

Hydrolysis of the Nitrile Group to Carboxylic Acids and Amides

The nitrile functionality of 2-(4-Chlorophenyl)-hexanenitrile can be hydrolyzed under both acidic and basic conditions to yield either the corresponding carboxylic acid or amide.

Under acidic conditions, typically by heating with a strong acid such as sulfuric or hydrochloric acid, the nitrile is completely hydrolyzed to 2-(4-chlorophenyl)hexanoic acid. google.com The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alkaline hydrolysis, using a base like sodium hydroxide (B78521), initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.uk Careful control of reaction conditions, such as using milder conditions, can sometimes allow for the isolation of the intermediate, 2-(4-chlorophenyl)hexanamide. youtube.commasterorganicchemistry.com The hydrolysis of amides to carboxylic acids can also be achieved under acidic or basic conditions, often requiring heating. masterorganicchemistry.comkhanacademy.org

Table 1: Hydrolysis Products of this compound

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₂SO₄, H₂O, heat | 2-(4-chlorophenyl)hexanoic acid |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(4-chlorophenyl)hexanoic acid |

| This compound | Controlled hydrolysis | 2-(4-chlorophenyl)hexanamide |

Reduction of the Nitrile to Primary Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(4-chlorophenyl)hexan-1-amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.ukyoutube.com

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk This method is often considered "greener" as it avoids the use of pyrophoric metal hydrides.

Table 2: Reduction of this compound to a Primary Amine

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. LiAlH₄, ether; 2. H₂O | 2-(4-chlorophenyl)hexan-1-amine |

| This compound | H₂, Pd/C, ethanol | 2-(4-chlorophenyl)hexan-1-amine |

Nucleophilic Additions to the Nitrile Functionality (e.g., Grignard Reagents, Organolithiums)

Nucleophilic reagents such as Grignard reagents (RMgX) and organolithiums (RLi) can add to the electrophilic carbon of the nitrile group in this compound. libretexts.org This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. masterorganicchemistry.comchemistrysteps.com

For example, the reaction of this compound with a Grignard reagent, such as methyl magnesium bromide (CH₃MgBr), would yield an intermediate magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to produce 1-(4-chlorophenyl)-1-heptanone. masterorganicchemistry.commasterorganicchemistry.com Organolithium reagents react in a similar fashion. chemistrysteps.comwikipedia.org

Table 3: Nucleophilic Addition to this compound

| Starting Material | Reagent | Intermediate | Final Product (after hydrolysis) |

| This compound | R-MgX (Grignard Reagent) | Imine-magnesium salt | Ketone (RC(=O)CH(C₆H₄Cl)(CH₂)₄CH₃) |

| This compound | R-Li (Organolithium) | Imine-lithium salt | Ketone (RC(=O)CH(C₆H₄Cl)(CH₂)₄CH₃) |

1,3-Dipolar Cycloaddition Reactions via Nitrile Oxide Intermediates

The nitrile group of this compound can be converted into a nitrile oxide intermediate, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org Nitrile oxides are typically generated in situ from the corresponding aldoxime by oxidation.

The resulting nitrile oxide, 2-(4-chlorophenyl)hexane-1-nitrile oxide, is a 1,3-dipole that can react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. nih.gov For instance, reaction with an alkene would yield a substituted isoxazoline, while reaction with an alkyne would produce an isoxazole. researchgate.net These cycloaddition reactions are valuable for the construction of complex heterocyclic frameworks. mdpi.com

Alpha-Alkylation and Other Transformations at the Stereogenic Center

The hydrogen atom on the carbon alpha to both the chlorophenyl ring and the nitrile group (the stereogenic center) is acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to form a carbanion. google.com This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an alpha-alkylation reaction. mt.com

For example, deprotonation of this compound followed by reaction with an alkyl halide like methyl iodide would introduce a methyl group at the stereogenic center, yielding 2-(4-chlorophenyl)-2-methylhexanenitrile. A patent describes a similar alkylation of 4-chlorophenylacetonitrile with 1-chloropropane (B146392) using sodium hydroxide and a phase-transfer catalyst. prepchem.com

Reactions Involving the Hexyl Side Chain

The hexyl side chain of this compound is generally less reactive than the nitrile group or the alpha-proton. However, it can undergo reactions typical of alkanes, such as free-radical halogenation at elevated temperatures or in the presence of UV light. This would lead to a mixture of halogenated products along the hexyl chain.

Furthermore, selective oxidation of the terminal methyl group or other positions on the hexyl chain could potentially be achieved using specific enzymatic or catalytic methods, leading to the introduction of functional groups like alcohols or ketones. The specific conditions would determine the regioselectivity of such reactions on the alkyl chain. youtube.com

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl Hexanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's three-dimensional shape, the distribution of electrons, and its energetic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-(4-chlorophenyl)-hexanenitrile, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process determines the most stable arrangement of the atoms in three-dimensional space by finding the lowest energy conformation. The calculations would yield precise bond lengths, bond angles, and dihedral angles.

For instance, in a theoretical study of the related molecule 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations were performed to achieve the optimized molecular structure before further analysis. researchgate.net Similar calculations on (4-chlorophenyl)acetonitrile reveal the fundamental geometry of the chlorophenyl and nitrile groups. nih.govscbt.com The presence of the butyl chain in this compound introduces additional rotational flexibility, making conformational analysis crucial.

Molecular orbital analysis, also derived from DFT calculations, describes the regions in a molecule where electrons are likely to be found. The distribution and energies of these orbitals, particularly the frontier molecular orbitals, are key to understanding the molecule's reactivity. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. mdpi.com

In studies of similar aromatic nitriles, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-withdrawing nitrile group. ajchem-a.comscispace.com For this compound, the 4-chlorophenyl ring would be the primary location of the HOMO, and the cyano group would significantly contribute to the LUMO. The energy of these orbitals and the resulting gap would characterize the intramolecular charge transfer that can occur upon electronic excitation.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| N-phenyl indoline (B122111) donor dye | -5.64 | --- | --- | scispace.com |

| Triphenylamine donor dye | -5.34 | --- | --- | scispace.com |

This table presents data from related compounds to illustrate the typical values obtained from HOMO-LUMO analysis. Data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not found in the reviewed literature, this computational technique would be invaluable for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For a molecule with a flexible butyl chain like this compound, MD simulations could explore the different conformations the molecule can adopt and the energetic barriers between them. This is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets. Furthermore, simulations in different solvents would reveal how the environment affects its conformational preferences and behavior.

Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the reactivity of a molecule. ajchem-a.com Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Studies on various nitrile-containing compounds have shown that the electrophilicity of the nitrile group is significantly influenced by the attached chemical moieties. nih.govresearchgate.net Electron-withdrawing groups, such as the chloro-substituted phenyl ring, are expected to increase the electrophilicity of the nitrile carbon in this compound, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Computational studies have successfully correlated calculated electrophilicity values with experimentally observed reactivity, for example, with the thiol group of cysteine. nih.govresearchgate.netnih.gov

Table 2: Calculated Reaction Energies for Nitrile Moieties with Methanethiol

| Nitrile Class | Example Compound | Reaction Energy (kcal/mol) | Source |

| Aryl Nitriles | 2-Cyanopyridine | -3.4 | researchgate.net |

| Aryl Nitriles | 2-Cyanopyrimidine | -8.1 | researchgate.net |

| Aminoacetonitriles | Not specified | -3.4 | researchgate.net |

This table shows calculated energies for the reaction of different nitrile classes with methanethiol, a model for cysteine. A more negative value indicates higher electrophilicity. Data is from a general study on nitrile reactivity. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net For nitriles, common reactions include hydrolysis, reduction, and addition of organometallic reagents. pressbooks.publibretexts.org

DFT calculations can be used to model the transition states and intermediates for these reactions. For example, the acid-catalyzed hydrolysis of a nitrile begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. pressbooks.pub Theoretical studies can calculate the activation energies for each step, providing a quantitative measure of the reaction's feasibility. nih.gov

While no specific mechanistic studies for this compound were found, the general mechanisms for nitrile reactions are well-established and would be applicable. researchgate.netpressbooks.pub

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of compounds with their reactivity. mdpi.commdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the reactivity of new or untested compounds. unimib.it

For a class of compounds like substituted chlorophenyl nitriles, a QSRR model could be developed to predict their reactivity based on descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. nih.gov These models are often built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov

Although no specific QSRR studies for this compound were identified, the methodology has been widely applied to other classes of organic compounds, including polychlorinated compounds and pesticides, to predict properties like chromatographic retention times, which are related to intermolecular interactions and thus reactivity. mdpi.commdpi.comnih.gov

Advanced Analytical Techniques for Structural Elucidation and Quantification of 2 4 Chlorophenyl Hexanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

¹H NMR, ¹³C NMR, and Two-Dimensional NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2-(4-chlorophenyl)-hexanenitrile. researchgate.net In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals reveal the number and types of protons and their neighboring atoms. For instance, the aromatic protons on the chlorophenyl group would appear in a distinct region of the spectrum, while the protons of the hexyl chain would have characteristic shifts and splitting patterns. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or nitrile carbon). Although ¹³C NMR is less sensitive than ¹H NMR, it offers a less crowded spectrum with sharper signals. researchgate.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for assembling the complete molecular structure. huji.ac.ilscribd.com COSY experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity within the hexyl chain and the aromatic ring. libretexts.org HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals. unimi.it More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment. huji.ac.il

Table 1: Representative NMR Data for Phenylacetonitrile Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 8.20 (s, 1H), 7.93 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H) | 162.2, 153.3, 139.5, 132.1, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1 |

| 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 8.33 (s, 1H), 7.62 (dd, J = 8.0 Hz, 1H), 7.52 (d, J = 8.6 Hz, 2H), 7.47 (d, J = 8.6 Hz, 2H), 7.27-7.23 (m, 1H), 7.14 (s, 1H), 6.76 (dd, J = 8.0 Hz, 1H), 6.70-6.66 (m, 1H), 5.77 (s, 1H) | 163.4, 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3, 117.2, 114.9, 114.4, 65.7 |

Note: This table provides data for structurally related compounds to illustrate typical chemical shifts. Actual values for this compound may vary. Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.com In GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound. For this compound, the molecular ion peak (M+) would confirm its molecular weight of 207.7 g/mol . alfa-chemistry.com The isotopic pattern of the molecular ion peak, specifically the M+2 peak at approximately one-third the intensity of the M+ peak, would be characteristic of a molecule containing one chlorine atom. libretexts.org The fragmentation pattern can provide further structural confirmation by showing characteristic losses of fragments such as the butyl group or the chlorophenyl group. nist.govnist.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another potent hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS. nih.gov Similar to GC-MS, HPLC separates the components of a mixture before they are introduced into the mass spectrometer. HPLC-MS can be used to determine the molecular weight and purity of this compound. mdpi.com The high sensitivity and selectivity of LC-MS/MS methods make them suitable for the trace analysis of related compounds in various matrices. nih.gov

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |

| This compound | C₁₂H₁₄ClN | 207.7 | Molecular ion (M+) with characteristic M+2 peak for chlorine. |

| 2-(Chloromethyl)-2-(4-chlorophenyl)hexanenitrile | C₁₃H₁₅Cl₂N | 256.17 | Molecular ion (M+) with isotopic pattern for two chlorine atoms. |

| Hexanenitrile (B147006) | C₆H₁₁N | 97.16 | Molecular ion at m/z 97 and characteristic fragmentation. |

Data sourced from various chemical databases. alfa-chemistry.comnist.govchemspider.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbed IR radiation versus frequency (or wavenumber). For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.govchemicalbook.com The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would typically appear in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | 2240 - 2260 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-Cl | < 800 |

This table presents typical ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for purity assessment and the analysis of related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, reverse-phase HPLC is a common approach for purity determination. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

A typical HPLC method for the purity analysis of this compound would involve a C18 column, which is a silica-based stationary phase modified with octadecylsilane. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate impurities with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Under such conditions, this compound would elute at a characteristic retention time. Any impurities present in the sample would likely have different retention times, allowing for their separation and quantification. The purity of the main compound is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, existing as a racemic mixture of two enantiomers, chiral HPLC is essential for separating these stereoisomers. This is particularly important as the biological activity of the final product, myclobutanil, is known to be stereoselective. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal enantiomeric separation.

Table 2: Illustrative Chiral HPLC Method for Separation of this compound Enantiomers

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. For purity assessment, a high-resolution capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used. The separation is based on the boiling points and interactions of the analytes with the stationary phase.

A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of impurities with different volatilities. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds and a wide linear range. For the identification of unknown impurities, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. Mass spectrometry provides structural information based on the fragmentation pattern of the ionized molecules.

Table 3: Illustrative GC-FID Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

In a mixture analysis, such as monitoring the progress of a synthesis reaction, GC can be used to quantify the remaining starting materials, the formation of this compound, and the appearance of any by-products. The relative response factors of the different components would need to be determined for accurate quantification.

Environmental Aspects and Natural Occurrence of 2 4 Chlorophenyl Hexanenitrile

Photolytic Degradation Pathways in Environmental Matrices

Specific studies detailing the photolytic degradation pathways of 2-(4-Chlorophenyl)-hexanenitrile in various environmental matrices (e.g., water, soil, air) are not available in the current body of scientific literature.

While research exists on the photodegradation of structurally related compounds containing a chlorophenyl group, such as the pharmaceutical citalopram (B1669093) or the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), these findings cannot be directly extrapolated. researchgate.netnih.govnih.govnih.govresearchgate.net The specific structure of this compound, particularly the hexanenitrile (B147006) side chain, would significantly influence its photochemical reactivity, degradation products, and half-life in the environment. Without dedicated experimental data, any proposed degradation pathway would be purely speculative.

Microbial Transformation and Biodegradation Mechanisms

There is no available research documenting the microbial transformation or biodegradation of this compound. The scientific community has extensively studied the microbial degradation of other chlorinated aromatic compounds, identifying various bacterial and fungal strains capable of breaking them down. mdpi.comnih.govnih.gov These processes often involve enzymatic action that cleaves the aromatic ring or removes chlorine atoms under specific environmental conditions (aerobic or anaerobic). researchgate.netfrontiersin.org

However, the susceptibility of this compound to such microbial degradation is unknown. The specific enzymes, metabolic pathways, and microbial consortia required to transform or mineralize this compound have not been investigated.

Environmental Fate Modeling and Persistence Studies

No environmental fate modeling or persistence studies have been published specifically for this compound. Such studies are crucial for understanding a chemical's potential for transport, accumulation, and persistence in the environment. They typically involve measuring key physicochemical properties and degradation rates under various conditions to predict long-term behavior. kpu.canih.gov Without this foundational data, it is not possible to model the environmental distribution, persistence, or potential for bioaccumulation of this compound.

Role in Complex Chemical Synthesis and Material Science Research

2-(4-Chlorophenyl)-hexanenitrile as a Key Synthetic Intermediate for Advanced Organic Molecules

The primary and most well-documented role of this compound is as a crucial intermediate in the production of the fungicide Myclobutanil. chemicalbook.comchemicalbook.com Myclobutanil is a widely used agricultural chemical that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. chemicalbook.com The synthesis of Myclobutanil relies on the specific chemical architecture of this compound, which provides the necessary carbon framework and the reactive nitrile group for subsequent chemical modifications.

The synthesis of this key intermediate is typically achieved through the α-alkylation of 4-chlorobenzyl cyanide with a butyl halide, such as 1-chlorobutane. chemicalbook.com This reaction highlights a fundamental transformation in organic chemistry, demonstrating the utility of activating a methylene (B1212753) group adjacent to a nitrile for carbon-carbon bond formation. A deuterated version of this compound, 2-(4-Chlorophenyl)hexanenitrile-d9, is also synthesized for use as an internal standard or labeled analogue in metabolic and environmental studies of Myclobutanil. chemicalbook.comcymitquimica.com

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

The exploration of analogs of this compound is driven by the desire to understand structure-activity relationships, particularly in the context of developing new and more effective agricultural chemicals. By systematically modifying the structure of the parent compound, chemists can probe how changes in the molecular architecture affect its reactivity and, ultimately, the biological activity of the final product.

One notable analog is 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile. rsc.org The synthesis of this compound involves the chloromethylation of 2-(4-chlorophenyl)hexanenitrile. This modification introduces an additional reactive site—the chloromethyl group—which can be further functionalized. The development of such analogs is instrumental in optimizing the performance of agrochemicals, potentially leading to compounds with improved efficacy, reduced environmental impact, or lower production costs.

Exploration of Potential Applications in Polymer Chemistry (e.g., Monomer Precursor)

While the primary application of this compound lies in small molecule synthesis, its chemical structure suggests potential, albeit underexplored, applications in polymer chemistry. The nitrile group is a versatile functional group that can participate in various polymerization reactions. researchgate.netsdcjter.in For instance, the trimerization of nitriles can lead to the formation of triazine rings, which can act as cross-linking agents to create robust polymer networks. researchgate.net

Theoretically, this compound could serve as a monomer or a co-monomer in the synthesis of functionalized polymers. The presence of the chlorophenyl group would impart specific properties, such as thermal stability and flame retardancy, to the resulting polymer. Furthermore, the aliphatic chain could influence the polymer's flexibility and solubility. Although specific research on the polymerization of this compound is not prominent in the current literature, the general reactivity of nitrile-containing compounds opens up possibilities for its use in creating novel materials with tailored properties. lu.se

Contribution to Fundamental Understanding of Aliphatic Nitriles in Synthesis

The synthesis and reactions of this compound contribute to the broader understanding of the chemistry of aliphatic nitriles. The α-alkylation of arylacetonitriles, the key step in its synthesis, is a classic example of carbanion chemistry, where the electron-withdrawing nature of the nitrile group acidifies the α-protons, facilitating their removal by a base and subsequent reaction with an electrophile. nih.govrsc.org

Studies on the α-arylation of nitriles, a related transformation, have led to the development of advanced catalytic systems, often employing palladium or other transition metals, to form C-C bonds between an aromatic ring and the α-carbon of a nitrile. organic-chemistry.orgorganic-chemistry.org While the synthesis of this compound itself may not always employ these advanced methods, the extensive research into the reactivity of the α-position of arylacetonitriles provides a rich chemical context for understanding its formation and potential for further derivatization. The knowledge gained from studying the synthesis of this and related molecules enhances the toolkit available to synthetic chemists for constructing complex molecular architectures. researchgate.netdntb.gov.uarsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic organic chemistry. Future research on 2-(4-Chlorophenyl)-hexanenitrile will undoubtedly focus on developing new synthetic pathways that are more sustainable than traditional methods. This involves improving atom economy, reducing waste, and avoiding the use of hazardous reagents. A significant challenge in nitrile synthesis has been the reliance on highly toxic cyanide reagents. chemistryviews.orgnih.gov

Future synthetic strategies will likely concentrate on cyanide-free routes that operate under milder conditions. nih.govuva.nl Research will aim to replace harsh chemicals and high-energy processes with more benign alternatives, contributing to safer and more environmentally friendly manufacturing. uva.nl The development of catalytic systems that can efficiently construct the nitrile functionality from readily available and less toxic starting materials represents a significant area of investigation.

Application of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways

Table 1: Examples of AI Platforms in Chemical Synthesis

| Platform | Developer | Key Functionality | Potential Application for this compound |

| Synthia™ (formerly Chematica) | Merck KGaA | Retrosynthetic analysis with expert-coded rules to design complex syntheses. | Designing novel and efficient synthetic routes from available starting materials. |

| IBM RXN for Chemistry | IBM | Uses neural transformer models to predict chemical reactions and automate synthesis. chemcopilot.com | Predicting reaction outcomes and identifying optimal pathways for synthesis. |

| ASKCOS | MIT | Performs retrosynthesis, recommends reaction conditions, and predicts products. acs.orgnih.gov | Comprehensive in-silico planning from retrosynthesis to condition optimization. |

| Chemcopilot | N/A | Ranks synthetic pathways based on environmental scores, waste, and toxicity. chemcopilot.com | Designing a "green" or sustainable synthesis route for the target molecule. |

Exploration of Bio-catalytic Approaches for Nitrile Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful, green alternative to traditional chemical synthesis. researchgate.net For nitrile synthesis, enzymes provide a route that avoids toxic cyanide reagents and operates under mild, aqueous conditions. chemistryviews.orgnih.govtugraz.at

A key area of future research for this compound is the application of nitrile-synthesizing enzymes. nih.gov Aldoxime dehydratases (Oxd), for instance, have shown great promise by converting readily available aldoximes into nitriles with high efficiency and selectivity. nih.govmdpi.com This enzymatic process is cyanide-free and can be performed in water, aligning with the principles of sustainable chemistry. nih.gov Researchers have successfully used whole bacterial cells engineered to overexpress these enzymes to produce various nitriles. chemistryviews.orgtugraz.at Another promising approach involves the enzyme galactose oxidase, which was discovered to catalyze the direct transformation of alcohols into nitriles using only molecular oxygen and ammonia. uva.nl Applying these biocatalytic cascades to the synthesis of this compound could lead to a dramatically more sustainable and safer production method. uva.nltugraz.at

Table 2: Comparison of Traditional vs. Bio-catalytic Nitrile Synthesis

| Feature | Traditional Chemical Synthesis | Bio-catalytic Synthesis |

| Reagents | Often involves highly toxic cyanides (e.g., NaCN, KCN). chemistryviews.org | Cyanide-free; uses enzymes, water, and often mild co-substrates. nih.govtugraz.at |

| Reaction Conditions | Can require high temperatures, high pressures, and harsh solvents. nih.gov | Typically operates at or near room temperature and atmospheric pressure in aqueous media. tugraz.at |

| Byproducts | Can generate significant toxic waste. | Generally produces less harmful waste. tugraz.at |

| Selectivity | May require protecting groups to achieve desired selectivity. | Enzymes often exhibit high chemo-, regio-, and enantioselectivity. chemistryviews.org |

| Energy Consumption | Often energy-intensive due to heating and pressure requirements. uva.nl | Lower energy consumption due to mild operating conditions. uva.nl |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Optimizing a chemical synthesis requires a deep understanding of the reaction as it happens. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose. youtube.com Future work on the synthesis of this compound will benefit from the application of these methods to gain real-time insights into reaction kinetics, the formation of intermediates, and the generation of byproducts.

Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful for monitoring reactions in real-time. researchgate.net These probes can be inserted directly into a reactor to collect data continuously without disturbing the chemical process. youtube.com This allows chemists to track the concentration of reactants, products, and key intermediates throughout the reaction, leading to a more complete mechanistic understanding. researchgate.net For the synthesis of this compound, this data can be used to optimize reaction conditions for maximum yield and purity, improve safety by monitoring for potentially hazardous intermediates, and ensure batch-to-batch consistency in a manufacturing setting.

Interdisciplinary Research Integrating Synthesis with Environmental and Theoretical Chemistry

The future of chemical research lies in breaking down the silos between different scientific disciplines. For this compound, integrating synthetic chemistry with environmental and theoretical chemistry offers significant opportunities.

Given that this compound is a precursor to the fungicide Myclobutanil, understanding its environmental impact is crucial. chemicalbook.com Interdisciplinary research can focus on the entire lifecycle of the molecule, from its synthesis to its ultimate fate in the environment. This includes studying its biodegradability, potential for bioaccumulation, and the toxicity of its degradation products. Such studies, which utilize advanced analytical techniques, can guide the design of next-generation fungicides that are both effective and environmentally benign. nih.gov

Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful predictive capabilities. researchgate.net Computational studies can be used to investigate the molecular structure, vibrational spectra, and electronic properties of this compound and related compounds. researchgate.netmdpi.com This theoretical insight can help rationalize reaction mechanisms, predict reactivity, and guide the design of more efficient catalysts and synthetic routes, creating a synergistic loop between computational prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenyl)-hexanenitrile, and how can side-product formation be minimized?

- Methodological Answer : The synthesis involves a nucleophilic substitution reaction between 4-chlorophenylacetonitrile and 1-chlorobutane in the presence of NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). To optimize yield (reported ~75-80% in industrial settings), maintain a temperature of 60-70°C during the 6-hour reaction, followed by neutralization with HCl and solvent extraction using toluene. Side products like unreacted starting materials can be minimized by controlling the stoichiometric ratio (1:1.2 for 4-chlorophenylacetonitrile:1-chlorobutane) and using gradual NaOH addition to prevent localized overheating .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of 1H/13C NMR and FT-IR spectroscopy . Key markers include:

- NMR : A singlet at ~4.2 ppm (methylene group adjacent to the nitrile), aromatic protons at ~7.3-7.5 ppm (4-chlorophenyl group), and a triplet at ~1.3 ppm (terminal methyl group).

- FT-IR : A sharp peak at ~2240 cm⁻¹ (C≡N stretch) and C-Cl absorption at ~750 cm⁻¹. High-resolution mass spectrometry (HRMS) with [M+H]+ at m/z 223.0825 further confirms molecular identity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its irritant properties and potential metabolic toxicity (e.g., hepatic enzyme inhibition), use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2-8°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Waste disposal should follow EPA guidelines for nitrile-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound-derived fungicides like myclobutanil?

- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., plant vs. mammalian systems). To reconcile findings:

Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic intermediates.

Employ chiral HPLC-MS/MS to differentiate enantiomers of metabolites like (2RS)-5-oxo-hexanenitrile derivatives.

Cross-validate with in vitro models (e.g., rat hepatocytes or plant microsomes) to isolate enzymatic pathways .

Q. What advanced analytical strategies are required to study the enantioselective metabolism of this compound in biological systems?

- Methodological Answer : Enantiomer separation is critical due to differential toxicity. Use:

- Chiral stationary phases (e.g., Chiralpak IG-3) in HPLC coupled with tandem mass spectrometry (MS/MS) for baseline resolution.

- Circular dichroism (CD) to confirm absolute configurations of metabolites.

- In vitro assays with CYP450 isoforms (e.g., CYP3A4) to quantify stereospecific oxidation rates .

Q. What methodologies are recommended for assessing the environmental persistence of this compound and its transformation products?

- Methodological Answer :

Conduct soil column studies under controlled pH/temperature to measure hydrolysis half-life (e.g., t₁/₂ = 14–21 days at pH 7).

Use LC-QTOF-MS to identify hydroxylated metabolites (e.g., 5-hydroxyhexanenitrile) in groundwater.

Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on logP (experimental logP = 3.2) .

Q. How can researchers design experiments to elucidate the role of this compound in disrupting sterol biosynthesis pathways in fungi?

- Methodological Answer :

Perform gene knockout studies in Venturia inaequalis to assess CYP51 (lanosterol 14α-demethylase) inhibition.

Quantify ergosterol depletion via GC-MS and correlate with fungicidal activity (IC50 values).

Use molecular docking simulations to model interactions between the nitrile group and heme iron in CYP51 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.